![molecular formula C10H12N4 B2417217 5,6,7,8-四氢-1H-吡唑并[3,4-b]喹啉-3-胺 CAS No. 887571-91-7](/img/structure/B2417217.png)
5,6,7,8-四氢-1H-吡唑并[3,4-b]喹啉-3-胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,6,7,8-Tetrahydro-1H-pyrazolo[3,4-b]quinolin-3-amine is a heterocyclic compound that belongs to the class of pyrazoloquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of 5,6,7,8-tetrahydro-1H-pyrazolo[3,4-b]quinolin-3-amine consists of a fused pyrazole and quinoline ring system, which imparts unique chemical and biological properties.
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
作用机制
Target of Action
Similar compounds, such as pyrazolo[3,4-b]quinolines, have been evaluated for activity and access to pharmaceutical products, which have been applied with selective antibacterial, antiviral, antifungal, and antitumor activity .
Mode of Action
It’s known that the compound is synthesized from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (ac-so3h) as the catalyst . This method involves a sequential opening/closing cascade reaction .
Result of Action
Compounds with similar structures have shown potential as pharmaceutical agents and inhibitors of oncogenic ras .
Action Environment
The synthesis of similar compounds has been carried out at room temperature, suggesting that environmental conditions such as temperature may play a role in the compound’s synthesis .
生化分析
Biochemical Properties
The biochemical properties of 5,6,7,8-tetrahydro-1H-pyrazolo[3,4-b]quinolin-3-amine are largely determined by its interactions with enzymes, proteins, and other biomolecules
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-tetrahydro-1H-pyrazolo[3,4-b]quinolin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloroquinoline derivatives with phenylhydrazine in the presence of a solvent such as 1-pentanol, followed by N-alkylation using sodium carbonate . Another approach includes the use of multicomponent reactions involving anthranilic acid derivatives .
Industrial Production Methods: Industrial production of this compound may involve the optimization of reaction conditions to achieve higher yields and purity. The use of solid catalysts such as amorphous carbon-supported sulfonic acid (AC-SO3H) has been explored to improve the efficiency of the synthesis .
化学反应分析
Types of Reactions: 5,6,7,8-Tetrahydro-1H-pyrazolo[3,4-b]quinolin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydro derivatives.
Substitution: Substitution reactions, particularly at the nitrogen atoms, can yield a variety of derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products: The major products formed from these reactions include various substituted pyrazoloquinolines, which can exhibit different biological activities .
相似化合物的比较
1H-Pyrazolo[3,4-b]quinolines: These compounds share a similar core structure but may have different substituents that alter their biological activities.
Pyrazolo[3,4-b]pyridines: These compounds are structurally related but contain a pyridine ring instead of a quinoline ring.
Uniqueness: 5,6,7,8-Tetrahydro-1H-pyrazolo[3,4-b]quinolin-3-amine is unique due to its specific substitution pattern and the presence of a tetrahydroquinoline ring, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
5,6,7,8-tetrahydro-2H-pyrazolo[3,4-b]quinolin-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c11-9-7-5-6-3-1-2-4-8(6)12-10(7)14-13-9/h5H,1-4H2,(H3,11,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQOCGNCNSQGAGJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC3=NNC(=C3C=C2C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(2,4-dichlorophenyl)-N-(4-(trifluoromethyl)phenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2417135.png)
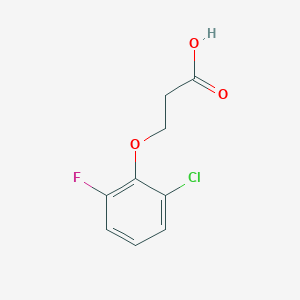
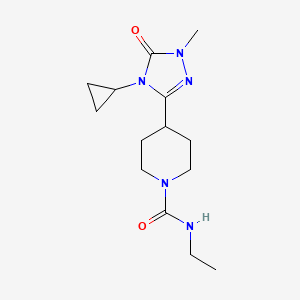
![2-Methoxy-5-({2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}carbonyl)pyridine](/img/structure/B2417142.png)
![N-(4-methoxybenzyl)-2-(3-(2-(thiophen-2-yl)acetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide](/img/structure/B2417143.png)
![1-{1-[1-(2,6-difluorophenyl)ethyl]piperidin-4-yl}-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B2417145.png)
![5,6-dimethyl-3-(2-oxo-2-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)ethyl)pyrimidin-4(3H)-one](/img/structure/B2417147.png)
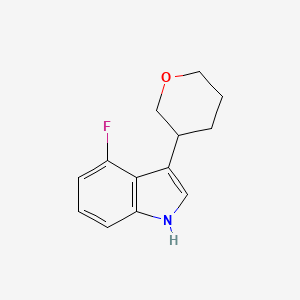
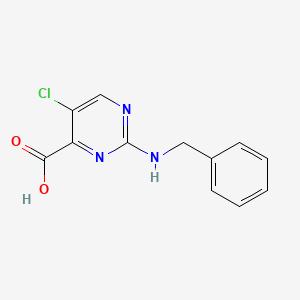
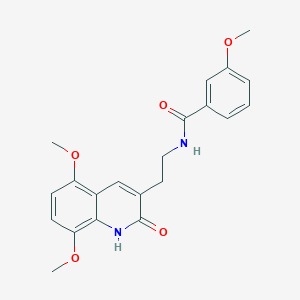
![N-(2,5-dichlorophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2417151.png)
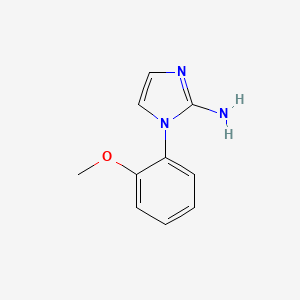
![4-(4-Phenylpiperazin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2417155.png)
![2-[1-(2H-Benzotriazole-5-carbonyl)piperidin-4-yl]-6-cyclopropylpyridazin-3-one](/img/structure/B2417157.png)
